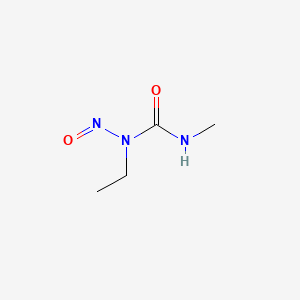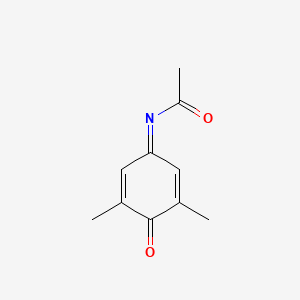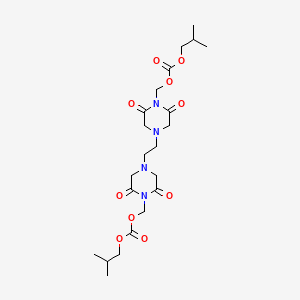
Sobuzoxane
Overview
Description
Sobuzoxane, also known as MST-16, is a dioxopiperazine compound that has garnered attention for its potential as an anticancer agent. It functions primarily as a topoisomerase II inhibitor, which is crucial for DNA replication and transcription. This compound has been studied for its ability to chelate metal cations and reduce the generation of free radicals due to metal-anthracycline complexes .
Mechanism of Action
Target of Action
Sobuzoxane primarily targets DNA topoisomerase II (Topo II) . Topo II is a nuclear enzyme that specializes in relaxing the torsional constraints of intertwined DNA strands, thus altering DNA topology . It participates in many essential cellular functions such as DNA replication, recombination, condensation, segregation of replicated chromosomes, transcription, and gene expression .
Mode of Action
this compound is an inhibitor of Topo II . It induces apoptosis through alteration of DNA helicity without inducing cleavable complex formation between DNA and the Topo II enzyme . This is in contrast to other Topo II inhibitors such as acridine, anthracycline, and epipodophyllotoxin .
Biochemical Pathways
this compound affects the catalytic cycle of Topo II at a point upstream to cleavable DNA-enzyme complex formation . This action of this compound is similar to that of a newer generation of Topo II inhibitors, such as merbarone, aclarubicin, and fostriecin .
Pharmacokinetics
this compound is an orally active anticancer agent . It is quickly decomposed in biological environments . This compound is metabolized in cardiac cells, where it is converted into ICRF-154 and EDTA-diamide .
Result of Action
this compound causes irreversible inhibition of cell division . It has been shown to be effective against rapidly dividing cancer cells . It has also been evaluated as a chemotherapeutic agent in combination therapy .
Action Environment
this compound has the potential to chelate metal cations and to reverse the metal-anthracycline complexes that facilitate the free radical generation, which is responsible for anthracycline-induced cardiomyopathy . The absence of stabilized cleavable complex formation and the lack of increase in free radicals are responsible for the higher selectivity and cardiac protective effects associated with this compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sobuzoxane is synthesized through a series of chemical reactions involving the formation of bisdioxopiperazine analogs. The synthesis typically involves the hydrolysis of ester bonds to produce hydroxymethyl-ICRF-154, followed by the release of formaldehyde and the formation of the active compound, ICRF-154 . The reaction conditions often include the use of aqueous ammonium formate and methanol as a mobile phase, with the biological samples being either diluted or precipitated with methanol .
Industrial Production Methods: In industrial settings, this compound is produced in fine granules. The dissolution process involves weighing an accurate amount of this compound Fine Granules and performing the test at 50 revolutions per minute using a solution of sodium lauryl sulfate as the dissolution medium . The purification method includes dissolving this compound in chloroform and using silica gel for column chromatography .
Chemical Reactions Analysis
Types of Reactions: Sobuzoxane undergoes several types of chemical reactions, including hydrolysis and chelation. The hydrolysis of ester bonds leads to the formation of hydroxymethyl-ICRF-154 and the release of formaldehyde . Additionally, this compound chelates metal cations, which helps in reducing the generation of free radicals .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include aqueous ammonium formate, methanol, and sodium lauryl sulfate . The conditions often involve the use of a Zorbax SB-Aq column for chromatography and a mixture of acetonitrile and water as the mobile phase .
Major Products Formed: The major products formed from the reactions involving this compound include hydroxymethyl-ICRF-154 and formaldehyde . These products are crucial for the compound’s anticancer activity.
Scientific Research Applications
Sobuzoxane has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a topoisomerase II inhibitor to study DNA replication and transcription . In biology, this compound is studied for its ability to chelate metal cations and reduce free radical generation . In medicine, it is primarily used as an anticancer agent, particularly for treating leukemia and lymphoma . Additionally, this compound has potential cardioprotective effects, making it a valuable compound in the pharmaceutical industry .
Comparison with Similar Compounds
Similar Compounds: Sobuzoxane is similar to other topoisomerase II inhibitors, such as dexrazoxane (ICRF-187), aclarubicin, merbarone, and fostriecin . These compounds share a common mechanism of action by inhibiting topoisomerase II and altering DNA helicity .
Uniqueness: What sets this compound apart from other similar compounds is its ability to chelate metal cations and reduce free radical generation, which contributes to its cardioprotective effects . Unlike other topoisomerase II inhibitors, this compound does not induce cleavable complex formation between DNA and the enzyme, making it a safer option for patients with a higher risk of cardiotoxicity .
Properties
IUPAC Name |
[4-[2-[4-(2-methylpropoxycarbonyloxymethyl)-3,5-dioxopiperazin-1-yl]ethyl]-2,6-dioxopiperazin-1-yl]methyl 2-methylpropyl carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N4O10/c1-15(2)11-33-21(31)35-13-25-17(27)7-23(8-18(25)28)5-6-24-9-19(29)26(20(30)10-24)14-36-22(32)34-12-16(3)4/h15-16H,5-14H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOKWVBYZHBHLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)OCN1C(=O)CN(CC1=O)CCN2CC(=O)N(C(=O)C2)COC(=O)OCC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N4O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5045203 | |
| Record name | Sobuzoxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98631-95-9 | |
| Record name | Sobuzoxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98631-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sobuzoxane [INN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098631959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sobuzoxane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5045203 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SOBUZOXANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1308VH37P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


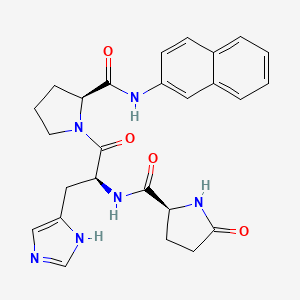
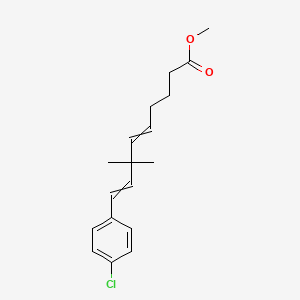
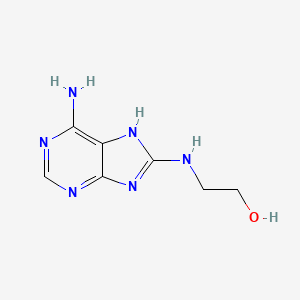
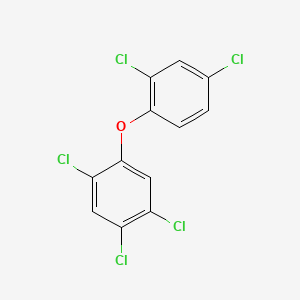
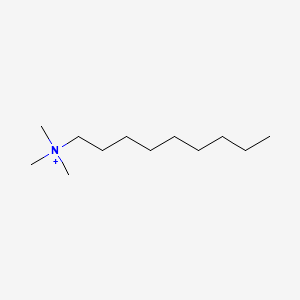
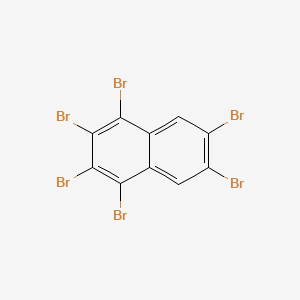
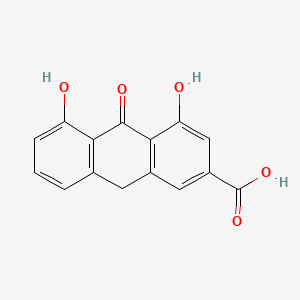
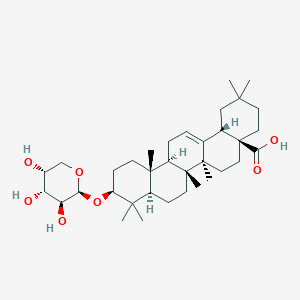
![[2-[2-(Dimethylamino)ethyl]-2,5,7,8-tetramethyl-3,4-dihydrochromen-6-yl] acetate;hydrochloride](/img/structure/B1210120.png)
![1-N,4-N-bis[4-[(1-methylpyridin-1-ium-3-yl)carbamoyl]phenyl]bicyclo[2.2.2]octane-1,4-dicarboxamide](/img/structure/B1210121.png)
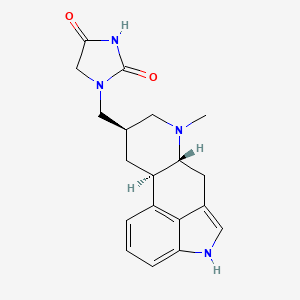
![[(2S,2aR,4aR,7aR,7bS)-3-formyl-2a-hydroxy-6,6,7b-trimethyl-1,2,4a,5,7,7a-hexahydrocyclobuta[e]inden-2-yl] 3-chloro-6-hydroxy-4-methoxy-2-methylbenzoate](/img/structure/B1210124.png)
